molecular formula C11H14BrNO2 B11845802 Ethyl 3-bromo-4-(dimethylamino)benzoate CAS No. 1131594-09-6

Ethyl 3-bromo-4-(dimethylamino)benzoate

Cat. No.: B11845802
CAS No.: 1131594-09-6
M. Wt: 272.14 g/mol
InChI Key: PKJFSSDHLORWIL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a dimethylamino group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-(dimethylamino)benzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-(dimethylamino)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

Ethyl 3-bromo-4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and UV-curable coatings.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-(dimethylamino)benzoate depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the bromine atom can facilitate electrophilic substitution reactions.

Comparison with Similar Compounds

Ethyl 3-bromo-4-(dimethylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 3-chloro-4-(dimethylamino)benzoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.

    Ethyl 3-iodo-4-(dimethylamino)benzoate: Contains an iodine atom, which can make it more reactive in certain coupling reactions due to the larger atomic radius of iodine.

This compound is unique due to the presence of both the bromine atom and the dimethylamino group, which confer specific reactivity and binding properties.

Properties

IUPAC Name

ethyl 3-bromo-4-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFSSDHLORWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565977
Record name Ethyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-09-6
Record name Ethyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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